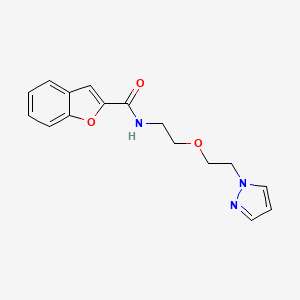

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is a complex organic compound. Unfortunately, there is limited information available about this specific compound .

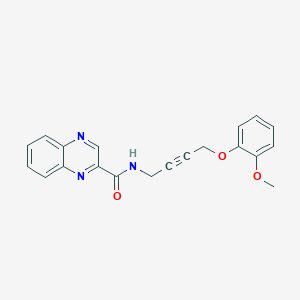

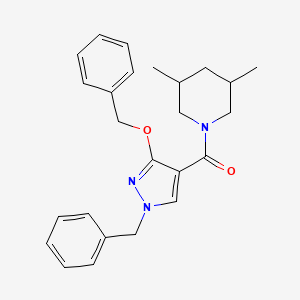

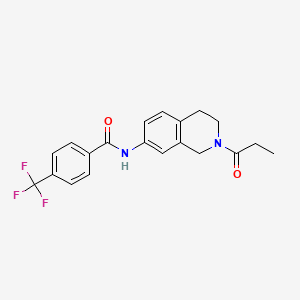

Molecular Structure Analysis

The molecular structure of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide is not explicitly mentioned in the available literature .Chemical Reactions Analysis

The chemical reactions involving N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide are not clearly documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide are not clearly documented in the available literature .Aplicaciones Científicas De Investigación

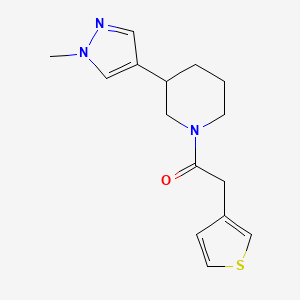

- Researchers have synthesized NNN pincer palladium(II) complexes using ligands derived from N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide . These complexes serve as efficient catalysts for the Heck coupling reaction, enabling the coupling of aryl bromides with styrenes. The resulting styrenes are obtained in moderate to high yields (up to 99% yield) under optimized conditions.

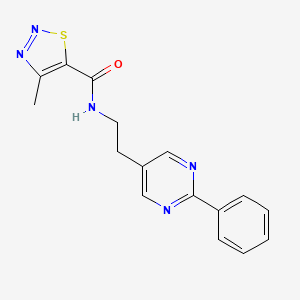

- The pyrazole core, a structural motif found in this compound, has been associated with anticancer properties. In particular, molecules containing the pyrazole ring have shown growth inhibition in cancer cells . Further exploration of this compound’s potential as an anticancer agent is warranted.

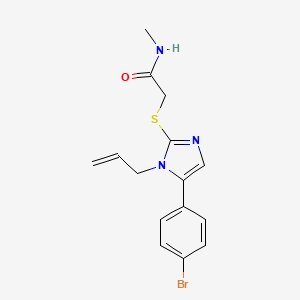

- Imidazole-containing compounds, which share some structural features with our compound, have demonstrated good antimicrobial potential . Investigating whether our compound exhibits similar activity against bacteria or fungi could be valuable.

- The benzofuran moiety in our compound could be explored for its potential to inhibit overactive receptor tyrosine kinases (TKs) . Since cancer often involves dysregulated TK signaling pathways, compounds that target these receptors hold promise as therapeutic agents.

- The N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine, structurally related to our compound, has been used in Rh(III)-catalyzed C–H alkenylation reactions . By tuning reaction conditions, mono- and dialkenyl-substituted pyrazolylpyridines can be selectively synthesized.

Catalysis with NNN Pincer Palladium(II) Complexes

Anticancer Potential

Antimicrobial Activity

Receptor Tyrosine Kinase Inhibition

Rhodium-Catalyzed C–H Alkenylation

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(2-pyrazol-1-ylethoxy)ethyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3/c20-16(15-12-13-4-1-2-5-14(13)22-15)17-7-10-21-11-9-19-8-3-6-18-19/h1-6,8,12H,7,9-11H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWBCNWOJKGKMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOCCN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(1H-pyrazol-1-yl)ethoxy)ethyl)benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(Trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-5-amine](/img/structure/B2689596.png)

![N-[5-Methyl-2-(2-phenylethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide](/img/structure/B2689600.png)

![3-bromo-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2689607.png)

![3-chloro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2689609.png)

![N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2689610.png)